Calcium superoxide

Description

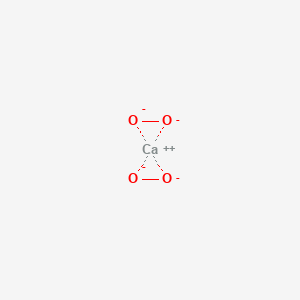

Structure

2D Structure

Properties

CAS No. |

12133-35-6 |

|---|---|

Molecular Formula |

CaO4-2 |

Molecular Weight |

104.08 g/mol |

IUPAC Name |

calcium;diperoxide |

InChI |

InChI=1S/Ca.2O2/c;2*1-2/q+2;2*-2 |

InChI Key |

LPWVFICISAHLNX-UHFFFAOYSA-N |

SMILES |

[O-][O-].[O-][O-].[Ca+2] |

Canonical SMILES |

[O-][O-].[O-][O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Explorations of Calcium Superoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium superoxide, Ca(O2)2, represents a theoretically intriguing yet experimentally elusive member of the alkaline earth metal superoxide family. While its potential role in various biochemical processes and as a high-capacity oxygen storage material is significant, a comprehensive theoretical understanding of its electronic structure, stability, and reactivity remains largely uncharted territory. This technical guide aims to provide a foundational understanding of the core theoretical concepts relevant to this compound, drawing upon computational studies of analogous alkali metal superoxides and related calcium-oxygen compounds. This document summarizes key theoretical data, outlines potential experimental approaches for its synthesis and characterization, and presents logical frameworks for its anticipated chemical behavior.

Introduction: The Uncharted Territory of this compound

The chemistry of superoxides, compounds containing the superoxide radical anion (O₂⁻), is well-established for alkali metals, with compounds like potassium superoxide (KO₂) being readily synthesized and characterized.[1][2] However, the corresponding superoxides of alkaline earth metals, such as calcium, have proven to be significantly more challenging to isolate and study.[3] This difficulty stems from the higher charge density of the Ca²⁺ ion compared to its alkali metal counterparts, which influences the stability of the resulting superoxide compound.[1]

From a theoretical standpoint, understanding the electronic structure and bonding in Ca(O2)2 is crucial for predicting its stability and potential reaction pathways. While direct computational studies on this compound are scarce in the literature, valuable insights can be gleaned from theoretical investigations of the more stable calcium peroxide (CaO₂) and alkali metal superoxides. This guide will leverage these analogous systems to build a theoretical framework for Ca(O2)2.

Theoretical Framework and Computational Methodology

Theoretical investigations of metal-oxygen compounds heavily rely on quantum mechanical calculations, particularly Density Functional Theory (DFT). These methods allow for the prediction of various properties, including electronic band structure, bond lengths, vibrational frequencies, and decomposition energies.

Analogous System: Theoretical Studies of Calcium Peroxide (CaO₂)

Computational studies on calcium peroxide (CaO₂) provide a valuable starting point for understanding the theoretical treatment of calcium-dioxygen species. DFT calculations have been successfully employed to investigate the structural and electronic properties of CaO₂ under various conditions.

Table 1: Theoretical Data for Analogous Calcium-Oxygen and Alkali Superoxide Compounds

| Compound | Method | Calculated Bond Length (O-O) (Å) | Calculated Vibrational Frequency (O-O) (cm⁻¹) | Reference |

| CaO₂ | DFT (PBE) | 1.50 | Not Reported | [4] |

| NaO₂ | DFT | ~1.34 | Not Reported | - |

| KO₂ | DFT | ~1.35 | Not Reported | - |

Predicted Electronic Structure of this compound

Based on analogy with alkali metal superoxides and the electronic configuration of the superoxide anion, the electronic structure of Ca(O2)2 is expected to be characterized by a significant ionic interaction between the Ca²⁺ cation and two O₂⁻ anions. The superoxide anion has an unpaired electron in a π* antibonding orbital, which would make solid Ca(O2)2 paramagnetic.

A hypothetical workflow for a computational study on Ca(O2)2 using DFT is outlined below.

Caption: A logical workflow for the theoretical investigation of Ca(O2)2 using DFT.

Predicted Stability and Decomposition Pathways

The stability of alkaline earth metal superoxides is a critical question. It is generally understood that the stability of superoxides increases down the group for alkali metals, which is attributed to the better lattice energy matching between the larger cations and the superoxide anion.[1] For alkaline earth metals, the higher charge of the cation leads to a stronger polarizing effect on the superoxide anion, which may promote its disproportionation into peroxide (O₂²⁻) and oxygen (O₂).

A potential decomposition pathway for this compound is:

Ca(O₂)₂ → CaO₂ + O₂

Further decomposition to the oxide is also possible:

CaO₂ → CaO + ½ O₂

The thermodynamics of these decomposition reactions can be investigated computationally by calculating the change in Gibbs free energy (ΔG).

References

Calcium Superoxide: A Technical Guide to its Discovery, Synthesis, and Properties

Foreword

This technical guide provides a comprehensive overview of calcium superoxide, Ca(O₂)₂, a compound of significant interest due to its high oxygen content and potential applications as an oxygen source and oxidizing agent. This document is intended for researchers, scientists, and professionals in drug development and other fields who require a detailed understanding of the discovery, synthesis, and chemical and physical properties of this compound. The guide consolidates information from key patents, technical reports, and scientific literature to present a thorough resource on the subject.

Discovery and History

The investigation of alkaline earth metal superoxides has been a subject of scientific inquiry for many decades, with significant contributions from Soviet chemists since the 1930s.[1] While early work focused on the more stable superoxides of alkali metals, methods for the synthesis of this compound were later developed.

Initial methods for producing this compound were often inefficient and resulted in low yields. One of the earlier described methods involved the reaction of calcium hydroxide with hydrogen peroxide, which produced yields of only 35% to 55%.[2] Another early method involved heating calcium peroxide with oxygen in the presence of a complex platinum-containing catalyst at high temperatures (over 500°C) and pressures.[3]

A significant advancement in the synthesis of this compound came with the discovery that it could be produced from the thermal decomposition of calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂).[2][4] This method, detailed in patents and NASA technical reports, allowed for the preparation of this compound with higher purity.[2][5][6][7] Further research led to the development of another synthesis route involving the reaction of a calcium halide, such as calcium chloride, with an alkali metal superoxide, like potassium superoxide.[3] NASA also explored the synthesis of this compound through the reaction of various calcium compounds with ozone.[8]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following sections provide detailed protocols for the most common and significant of these methods.

Synthesis from Calcium Peroxide Diperoxyhydrate

This method is one of the most well-documented for producing this compound of relatively high purity.[2][4] The overall process involves the preparation of a calcium peroxide diperoxyhydrate precursor, which is then decomposed under controlled conditions.

Step 1: Preparation of Calcium Peroxide Octahydrate (CaO₂·8H₂O)

-

Prepare a solution of a soluble calcium salt, such as calcium chloride hexahydrate (CaCl₂·6H₂O). A typical concentration is a 20% by weight solution.[5]

-

Prepare a solution containing approximately 2.5% hydrogen peroxide and 2.0% ammonia.[5]

-

Cool both solutions to a temperature between 0°C and 4°C.[2][5]

-

Slowly add the hydrogen peroxide-ammonia solution to the calcium chloride solution while maintaining the temperature below 4°C, as the reaction is exothermic. The molar ratio of the calcium salt to hydrogen peroxide should be approximately 1:4.[5]

-

The resulting precipitate of calcium peroxide octahydrate is then collected.

Step 2: Preparation of Calcium Peroxide Diperoxyhydrate (CaO₂·2H₂O₂)

-

Add concentrated hydrogen peroxide (e.g., 90%) to the solid calcium peroxide octahydrate.[2]

-

Control the rate of addition to maintain the temperature between -15.5°C and -15.0°C. This step typically takes between 45 minutes and 2 hours.[2]

-

The resulting calcium peroxide diperoxyhydrate is then washed, for example, with dry isopropyl alcohol at a temperature of -10°C to -18°C, and then dried.[2]

Step 3: Decomposition to this compound (Ca(O₂)₂)

-

Spread a known quantity of calcium peroxide diperoxyhydrate uniformly in a container within a vacuum chamber. The spreading area should be between 18 and 300 cm² per gram of the diperoxyhydrate.[2][5][6][7]

-

Partially evacuate the vacuum chamber.

-

Control the temperature of the diperoxyhydrate to be within the range of 0°C to 40°C. This can be achieved using a coolant fluid circulated through the support structure or with an external heat source.[2][5][6][7]

-

Maintain the selected temperature and partial vacuum for a sufficient period to complete the disproportionation of the diperoxyhydrate to this compound, calcium hydroxide, oxygen, and water.

-

Continuously remove the water vapor as it is formed. This can be accomplished by sweeping the reacting material with a current of dry inert gas (e.g., nitrogen) and/or by condensing the water on a cold surface within the vacuum chamber.[2][5][6][7]

-

After the reaction is complete, backfill the chamber with a dry inert gas.

-

The resulting this compound product is then recovered.

Synthesis from Calcium Halide and Alkali Metal Superoxide

This method provides an alternative route to this compound, avoiding the use of hydrogen peroxide.[3]

-

Mix a calcium halide, such as an excess of calcium chloride, with an alkali metal superoxide, for example, potassium superoxide.[3]

-

The reaction can be carried out by grinding the reactants together in a mortar and pestle at room temperature.[3]

-

Allow the reaction to proceed for a sufficient time, for instance, 20 minutes.[3]

-

The reaction product, a mixture of this compound and the corresponding alkali metal halide (e.g., potassium chloride), is then collected.[3]

-

The this compound can be identified and its quantity determined by X-ray and chemical analyses.[3]

Synthesis using Ozone

The synthesis of this compound by the reaction of calcium compounds with ozone has also been investigated.[8]

-

Expose a sample of a calcium compound, such as calcium hydroxide, calcium oxide, calcium peroxide, or calcium metal, to a stream of 100% ozone.[8]

-

The reaction can be carried out under static or flow conditions.[8]

-

The process can also be facilitated by UV irradiation to generate O(¹D) atoms from the photolysis of ozone.[8]

-

The resulting product is then analyzed for the presence of this compound.

Physical and Chemical Properties

The following tables summarize the known quantitative data for this compound and related compounds. It is important to note that there is a significant amount of data available for calcium peroxide (CaO₂), and care must be taken to distinguish it from this compound (Ca(O₂)₂).

General Properties

| Property | Value | Reference |

| Chemical Formula | Ca(O₂)₂ | [9] |

| Molecular Weight | 104.08 g/mol | [9] |

| CAS Number | 12133-35-6 | [9][10] |

| Synonyms | Calcium diperoxide | [9] |

Spectroscopic Data

Data for solid this compound is scarce in the literature. The following data is for matrix-isolated species and may not be fully representative of the bulk solid.

| Wavenumber (cm⁻¹) | Medium | Method | Reference |

| 494.4 | Argon | IR | [10] |

| 449.5 | Nitrogen | IR | [10] |

Reactivity

This compound is a reactive compound, particularly with water and carbon dioxide.

| Reactant | Products | Conditions | Reference |

| Water (H₂O) | Calcium Hydroxide (Ca(OH)₂), Calcium Peroxide (CaO₂), Oxygen (O₂) | - | [11][12] |

| Carbon Dioxide (CO₂) | Calcium Carbonate (CaCO₃), Oxygen (O₂) | In the presence of water vapor | [11][12] |

Diagrams

Synthesis and Characterization Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Synthesis Routes of this compound

Caption: Logical relationship of the different synthesis routes for this compound.

Decomposition Pathway of this compound

Caption: Simplified decomposition pathway of this compound in the presence of water and carbon dioxide.

References

- 1. Peroxides, Superoxides, and Ozonides of Alkali and Alkaline Earth Metals - I. I. Volnov - Google Books [books.google.com.sg]

- 2. US4101644A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. US3119665A - Production of this compound - Google Patents [patents.google.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Process for the Preparation of this compound [stacks.cdc.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. This compound | CaO4-2 | CID 23657854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. saemobilus.sae.org [saemobilus.sae.org]

Unraveling the Crystal Structure of Calcium Superoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium-oxygen compounds, with a primary focus on calcium peroxide (CaO₂), a closely related and more extensively characterized compound than the elusive calcium superoxide (Ca(O₂)₂). Due to the limited availability of detailed crystallographic data for true this compound, this document leverages the wealth of information on calcium peroxide as a structural analogue. This guide offers a deep dive into the crystallographic parameters of known calcium peroxide phases, outlines generalized experimental protocols for synthesis and structural analysis, and visualizes the experimental workflow.

Distinguishing Calcium Peroxide and this compound

It is crucial to differentiate between calcium peroxide and this compound. Calcium peroxide consists of a calcium cation (Ca²⁺) and a peroxide anion (O₂²⁻), with a chemical formula of CaO₂. In contrast, this compound is composed of a calcium cation (Ca²⁺) and two superoxide anions (O₂⁻), resulting in the chemical formula Ca(O₂)₂. While both are potent oxidizing agents, their crystal structures and electronic properties differ significantly. The majority of published crystallographic data pertains to calcium peroxide.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for two known polymorphs of calcium peroxide. This data is essential for comparative analysis and for understanding the structural diversity of this compound.

Table 1: Crystallographic Data for Tetragonal Calcium Peroxide (I4/mmm)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Lattice Constant a (Å) | 3.28 |

| Lattice Constant b (Å) | 3.28 |

| Lattice Constant c (Å) | 6.72 |

| Angle α (°) | 90.00 |

| Angle β (°) | 90.00 |

| Angle γ (°) | 90.00 |

| Unit Cell Volume (ų) | 72.25 |

| Ca-O Bond Lengths (Å) | 2.44 (x8), 2.61 (x2) |

| O-O Bond Length (Å) | 1.50 |

Table 2: Crystallographic Data for Trigonal Calcium Peroxide (P-3m1)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| Lattice Constant a (Å) | 3.69 |

| Lattice Constant b (Å) | 3.69 |

| Lattice Constant c (Å) | 3.55 |

| Angle α (°) | 90.00 |

| Angle β (°) | 90.00 |

| Angle γ (°) | 120.00 |

| Unit Cell Volume (ų) | 41.96 |

| Ca-O Bond Length (Å) | 2.36 |

Experimental Protocols

Detailed experimental protocols for the synthesis of high-quality single crystals of this compound suitable for X-ray diffraction are not extensively reported in the literature. However, based on synthetic methods for related peroxide and superoxide compounds, a generalized workflow can be outlined.

Synthesis of Crystalline Calcium Peroxide/Superoxide

The synthesis of crystalline calcium-oxygen compounds often involves precipitation reactions under controlled conditions. The following is a generalized protocol for the synthesis of calcium peroxide, which could be adapted for attempts to synthesize this compound.

Objective: To synthesize crystalline calcium peroxide via a precipitation reaction.

Materials:

-

Calcium chloride dihydrate (CaCl₂·2H₂O)

-

Hydrogen peroxide (H₂O₂) (30% or higher)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ethanol

-

Polyethylene glycol (PEG) (optional, as a coating agent)

Procedure:

-

Preparation of Precursor Solution: Dissolve a stoichiometric amount of calcium chloride dihydrate in deionized water in a reaction vessel.

-

Controlled Precipitation: While vigorously stirring the calcium chloride solution, slowly add a solution of hydrogen peroxide. The rate of addition is a critical parameter that can influence the crystallinity and phase purity of the product.

-

pH Adjustment: Carefully add a base (e.g., ammonium hydroxide or sodium hydroxide) dropwise to the reaction mixture to induce the precipitation of calcium peroxide. The final pH should be controlled to optimize the yield and purity.

-

Digestion: Allow the precipitate to age in the mother liquor, a process known as digestion, to improve the crystallinity of the product. This can be done at a slightly elevated temperature for a defined period.

-

Isolation and Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove any unreacted precursors and byproducts, followed by a final wash with ethanol to facilitate drying.

-

Drying: Dry the final product under vacuum at a low temperature to prevent decomposition.

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure is typically performed using single-crystal X-ray diffraction (SC-XRD) for a detailed structural solution or powder X-ray diffraction (PXRD) for phase identification and lattice parameter refinement.

Objective: To determine the crystal structure of the synthesized calcium-oxygen compound.

Instrumentation:

-

Single-crystal or Powder X-ray diffractometer

-

X-ray source (e.g., Cu Kα or Mo Kα)

-

Detector (e.g., CCD or point detector)

Procedure:

-

Sample Preparation:

-

For SC-XRD: A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

For PXRD: The crystalline powder is gently ground to a fine, homogeneous powder and packed into a sample holder.

-

-

Data Collection:

-

The mounted sample is placed in the X-ray beam.

-

Diffraction data is collected over a range of angles (2θ) by rotating the sample and/or the detector.

-

-

Data Processing and Structure Solution:

-

The collected diffraction pattern is processed to determine the positions and intensities of the Bragg reflections.

-

For SC-XRD, the unit cell parameters and space group are determined, and the crystal structure is solved and refined using specialized software (e.g., SHELX, Olex2).

-

For PXRD, the diffraction pattern is used for phase identification by comparing it to databases (e.g., ICDD). The lattice parameters can be refined using methods like Rietveld refinement.

-

-

Structural Analysis: The refined crystal structure provides detailed information on atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of calcium-oxygen compounds.

Caption: Experimental workflow for synthesis and analysis.

This guide serves as a foundational resource for researchers interested in the structural chemistry of this compound and related compounds. While the definitive crystal structure of this compound remains a subject for further investigation, the data and protocols presented here for calcium peroxide provide a robust starting point for future research in this area.

An In-depth Technical Guide to the Electronic Properties of Calcium Superoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium superoxide, Ca(O₂)₂, is a compound of significant interest due to the presence of the superoxide radical anion (O₂⁻), which plays a crucial role in various biological and chemical processes. Unlike the more common calcium peroxide (CaO₂), the superoxide contains paramagnetic O₂⁻ ions, leading to distinct electronic and magnetic properties. This guide provides a comprehensive overview of the current understanding of the electronic properties of this compound, with a focus on theoretical predictions and relevant experimental techniques. Given the challenges in isolating and characterizing pure crystalline Ca(O₂)₂, much of the detailed electronic structure information is derived from computational chemistry.

Crystal and Electronic Structure

The electronic properties of a material are intrinsically linked to its crystal structure. Theoretical calculations suggest that this compound can exist in a trigonal crystal system. The data presented here is based on a computationally predicted ferromagnetic phase with a trigonal P-3m1 space group, which is a strong candidate for the structure of this compound.

Crystal Structure Data

The crystallographic data for the trigonal P-3m1 phase of this compound is summarized in the table below.

| Property | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 (No. 164) |

| Lattice Constants | a = 3.69 Å, c = 3.55 Å |

| Lattice Angles | α = 90°, β = 90°, γ = 120° |

| Unit Cell Volume | 41.96 ų |

| Ca-O Bond Lengths | 2.36 Å |

Electronic and Magnetic Properties

The presence of the superoxide radical dictates the electronic and magnetic behavior of Ca(O₂)₂.

| Property | Value/Description |

| Band Gap | 0.00 eV (Metallic, based on DFT) |

| Magnetic Ordering | Ferromagnetic |

| Total Magnetization | 2.00 µB/formula unit |

| Predicted Formation Energy | -1.712 eV/atom |

Experimental Protocols

Direct experimental characterization of bulk this compound is not widely reported in the literature. However, based on the known properties of superoxides, the following experimental protocols are proposed for its synthesis and characterization.

Synthesis of this compound

A viable method for the synthesis of this compound is the disproportionation of calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂).[1][2]

Materials:

-

Calcium peroxide octahydrate (CaO₂·8H₂O)

-

Concentrated hydrogen peroxide (H₂O₂)

-

A vacuum chamber equipped with a coolant circulation system

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of Calcium Peroxide Diperoxyhydrate:

-

Cool a quantity of solid calcium peroxide octahydrate to between -15.5°C and -15.0°C.

-

Slowly add concentrated hydrogen peroxide to the cooled CaO₂·8H₂O over a period of 0.75 to 2 hours while maintaining the low temperature. This will facilitate the chemical transformation to CaO₂·2H₂O₂.[1]

-

-

Disproportionation to this compound:

-

Spread the synthesized calcium peroxide diperoxyhydrate thinly on a container to maximize the surface area (18 to 300 cm² per gram).[1][2]

-

Place the container in a vacuum chamber on a support that allows for temperature control via a coolant fluid.

-

Partially evacuate the chamber and allow the temperature of the diperoxyhydrate to rise to a range of 0°C to 40°C.

-

Maintain this temperature to allow the disproportionation reaction to proceed, forming this compound, calcium hydroxide, oxygen, and water.

-

Continuously remove the water vapor formed during the reaction by sweeping with a dry inert gas or by condensation on a cold surface within the vacuum chamber.[1][2]

-

Once the reaction is complete, backfill the chamber with a dry inert gas before recovering the this compound product.

-

Attempts have also been made to synthesize this compound through the reaction of various calcium compounds (Ca(OH)₂, CaO, CaO₂, Ca metal) with ozone (O₃), both with and without UV irradiation.[3]

Characterization by Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a primary technique for the detection and characterization of paramagnetic species like the superoxide radical.

Objective: To confirm the presence of the superoxide radical (O₂⁻) in the synthesized material.

Instrumentation:

-

X-band ESR spectrometer

-

Cryostat for low-temperature measurements

-

ESR sample tubes (quartz)

Procedure:

-

Sample Preparation:

-

Under an inert atmosphere (e.g., in a glovebox) to prevent degradation, load a small amount of the synthesized this compound powder into a quartz ESR tube.

-

Seal the tube to protect the sample from air and moisture.

-

-

ESR Measurement:

-

Place the sample tube into the ESR spectrometer's resonant cavity.

-

Cool the sample to a low temperature (e.g., 77 K, liquid nitrogen) to reduce thermal broadening of the ESR signal and obtain a well-resolved spectrum.

-

Record the ESR spectrum by sweeping the magnetic field at a constant microwave frequency (typically around 9.5 GHz for X-band).

-

-

Data Analysis:

-

Analyze the resulting spectrum for the characteristic g-values of the superoxide radical. The g-tensor for O₂⁻ is anisotropic and its principal values will depend on the local crystal field environment.

-

The presence of a signal with g-values deviating from the free electron value (g ≈ 2.0023) is indicative of the superoxide radical.

-

Quantification of the superoxide content can be performed by double integration of the ESR signal and comparison with a standard of known spin concentration.

-

Theoretical and Computational Methodology

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of materials like this compound from first principles.

DFT Calculation Workflow

A typical workflow for the DFT-based calculation of the electronic properties of this compound is as follows:

-

Structural Optimization:

-

Define the initial crystal structure based on experimental data or a proposed model (e.g., the trigonal P-3m1 structure).

-

Perform a geometry optimization to relax the atomic positions and lattice parameters until the forces on the atoms and the stress on the unit cell are minimized. This is typically done using an exchange-correlation functional like the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA).

-

-

Electronic Structure Calculation:

-

Property Calculations:

-

Band Structure: Calculate the electronic band structure along high-symmetry directions in the Brillouin zone to determine the nature of the band gap (direct or indirect, and its magnitude).

-

Density of States (DOS): Compute the total and partial (atom- and orbital-resolved) density of states to understand the contributions of different atoms and orbitals to the electronic structure near the Fermi level.

-

Magnetic Properties: For magnetic systems, perform spin-polarized calculations to determine the magnetic ordering (ferromagnetic, antiferromagnetic, etc.) and the magnetic moment on each atom.

-

Visualizations

Crystal Structure of Trigonal this compound

Caption: A representative diagram of the trigonal crystal structure of this compound.

Workflow for Theoretical Characterization

Caption: Workflow for the theoretical characterization of this compound using DFT.

References

An In-depth Technical Guide to Calcium Superoxide: Molecular Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure, and synthesis of calcium superoxide, a compound of interest for its potential applications in various scientific fields.

Molecular Formula and Physicochemical Properties

This compound is an inorganic compound with the molecular formula Ca(O₂)₂ , also represented as CaO₄ . It consists of a calcium cation (Ca²⁺) and two superoxide anions (O₂⁻). The molecular weight of this compound is approximately 104.08 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Ca(O₂)₂ or CaO₄ | [1][2][3] |

| Molecular Weight | 104.08 g/mol | [3] |

| CAS Number | 12133-35-6 | [2] |

| Appearance | Yellowish solid | Inferred from synthesis descriptions |

Molecular Structure and Crystallographic Data

The crystal structure of this compound has been predicted to be a trigonal system with the space group P-3m1. This structure is analogous to that of Calaverite (AuTe₂). In this arrangement, the calcium ion is coordinated with six oxygen atoms from the superoxide anions.

Table 2: Crystallographic Data for this compound (Predicted)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | P-3m1 (No. 164) | [1] |

| a | 3.69 Å | [1] |

| b | 3.69 Å | [1] |

| c | 3.55 Å | [1] |

| α | 90° | [1] |

| β | 90° | [1] |

| γ | 120° | [1] |

| Ca-O Bond Length | 2.36 Å | [1] |

Note: The crystallographic data presented is based on computational predictions from the Materials Project and awaits full experimental confirmation. Many literature sources ambiguously refer to "CaO₂," which often pertains to calcium peroxide rather than this compound.

Experimental Protocols

Synthesis of this compound from Calcium Peroxide Diperoxyhydrate

A prominent method for synthesizing this compound involves the controlled thermal decomposition of calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂) under vacuum.[4][5][6][7]

Materials:

-

Calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂)

-

Dry inert gas (e.g., nitrogen or argon)

-

Liquid nitrogen

Equipment:

-

Vacuum chamber

-

Container with a large surface area

-

Support structure with coolant circulation capabilities

-

Vacuum pump

-

Cold trap or condensing surface

-

Temperature control system

Procedure:

-

Spread a thin layer of calcium peroxide diperoxyhydrate onto the surface of a container. The recommended surface area is between 18 to 300 cm² per gram of the starting material.

-

Place the container within a vacuum chamber on a support structure that allows for temperature control via a circulating coolant.

-

Partially evacuate the vacuum chamber.

-

Carefully raise the temperature of the calcium peroxide diperoxyhydrate to a range of 0°C to 40°C.

-

Maintain the selected temperature and a partial vacuum. The disproportionation reaction will proceed, yielding this compound, calcium hydroxide, oxygen, and water.

-

Continuously remove the water vapor as it forms. This can be achieved by sweeping the reaction chamber with a slow stream of a dry inert gas and/or by condensing the water on a cold surface (e.g., a liquid nitrogen cold trap).

-

Once the reaction is complete, backfill the chamber with a dry inert gas to return to atmospheric pressure.

-

The resulting solid product is the this compound.

Characterization

X-ray Diffraction (XRD): Powder X-ray diffraction is a primary technique for identifying the crystalline phases in the product and determining the lattice parameters. The sample should be handled in an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide. The resulting diffraction pattern can be compared with theoretical patterns to confirm the presence of the desired this compound phase.[8][9][10][11]

Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy can be used to identify the vibrational modes of the superoxide anion (O₂⁻) in the product. The NIST Chemistry WebBook reports vibrational modes for CaO₄ at approximately 494.4 cm⁻¹ and 449.5 cm⁻¹.[2] These characteristic peaks can help confirm the formation of this compound.

Visualizations

Caption: A simplified 2D representation of the coordination environment around a central calcium atom in the predicted crystal structure of this compound.

Caption: Experimental workflow for the synthesis of this compound from calcium peroxide diperoxyhydrate.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CaO4-2 | CID 23657854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. US4101644A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Biomedical Applications of Calcium Peroxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CaO4-2" is not a recognized stable chemical species. This guide focuses on Calcium Peroxide (CaO₂), a related and extensively researched compound, which is presumed to be the subject of interest.

Executive Summary

Calcium peroxide (CaO₂) is a solid inorganic peroxide that serves as a stable source of calcium ions (Ca²⁺) and reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), upon reaction with water. While historically used in applications such as bleaching and environmental remediation, recent advancements in nanotechnology have propelled CaO₂ into the biomedical field, particularly in drug delivery and cancer therapy. Its ability to decompose preferentially in the acidic tumor microenvironment allows for targeted therapeutic effects, including the alleviation of tumor hypoxia, induction of oxidative stress, and disruption of intracellular calcium homeostasis, leading to a form of cell death termed calcicoptosis. This document provides a comprehensive overview of the core physical and chemical properties of CaO₂, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways modulated by its decomposition products in a therapeutic context.

Core Physicochemical Properties

The bulk properties of calcium peroxide are foundational to its function and application. Commercial grades are typically off-white to yellowish powders.

Physical Properties of Calcium Peroxide

The key physical characteristics of CaO₂ are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental and therapeutic settings.

| Property | Value | Citation |

| Chemical Formula | CaO₂ | [1] |

| Molar Mass | 72.076 g·mol⁻¹ | [1][2] |

| Appearance | White to yellowish odorless powder | [1][2][3] |

| Density | 2.91 g/cm³ | [1][2] |

| Melting Point | Decomposes at ~355 °C (628 K) | [1] |

| Solubility | Almost insoluble in water (decomposes slowly) | [1][3][4] |

| Crystal Structure | Orthorhombic (anhydrous) | [1] |

| Refractive Index (n_D) | 1.895 | [1] |

Chemical Properties of Calcium Peroxide

The chemical reactivity of CaO₂ is dominated by its peroxide nature and its behavior in aqueous environments.

| Property | Description | Citation |

| Decomposition in Water | Hydrolyzes to release calcium hydroxide, hydrogen peroxide, and oxygen. The reaction is accelerated in acidic conditions. 2CaO₂ + 2H₂O → 2Ca(OH)₂ + O₂ | [1][3][5] |

| Reaction with Acid | Reacts with acids to form hydrogen peroxide and a calcium salt. CaO₂ + 2H⁺ → Ca²⁺ + H₂O₂ | [1][3][4] |

| Oxidizing Nature | Strong oxidizing agent. Mixtures with combustible materials can be ignited by friction or moisture. | [1][6] |

| Stability | Relatively stable as a solid. Decomposition is accelerated by heat and moisture. | [1][3] |

| E-Number | E930, used as a food additive (flour bleaching and improving agent). | [1] |

Experimental Protocols

The synthesis of calcium peroxide nanoparticles (NPs) is crucial for their application in drug delivery and therapy, as nanotechnology enhances their reactivity and allows for surface modification.

Synthesis of Calcium Peroxide Nanoparticles

A common and effective method for synthesizing CaO₂ nanoparticles is chemical precipitation. This protocol describes a method using polyethylene glycol (PEG) as a surface modifier to control particle size and prevent agglomeration.

Objective: To synthesize stable calcium peroxide nanoparticles.

Materials:

-

Calcium chloride (CaCl₂)[7]

-

30% Hydrogen peroxide (H₂O₂)[8]

-

Ammonia solution (NH₃·H₂O)[7]

-

Polyethylene glycol 200 (PEG-200)[7]

-

Ethanol[8]

-

Distilled water

Procedure:

-

Precursor Solution Preparation: Dissolve 3 g of CaCl₂ in 30 mL of distilled water.[7]

-

Addition of Stabilizer and Base: To the CaCl₂ solution, add 120 mL of PEG-200 and 15 mL of 1 M ammonia solution under continuous stirring.[7][9]

-

Peroxide Reaction: Add 15 mL of 30% H₂O₂ dropwise to the mixture at a controlled rate while maintaining vigorous stirring. A white precipitate of CaO₂ will begin to form.[9]

-

Reaction Completion and Aging: Continue stirring the suspension for 2-4 hours at room temperature to ensure the reaction goes to completion.

-

Purification: Centrifuge the suspension to collect the precipitate. Wash the collected nanoparticles multiple times with distilled water and ethanol to remove unreacted precursors and byproducts.[8]

-

Drying: Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 60-80 °C) for 24 hours.[8]

Figure 1: Synthesis workflow for CaO₂ nanoparticles.

Characterization Protocols

3.2.1 X-Ray Diffraction (XRD)

-

Objective: To confirm the crystal structure and phase purity of the synthesized CaO₂ nanoparticles.

-

Methodology: The dried nanoparticle powder is mounted on a sample holder. The XRD pattern is typically collected using a diffractometer with CuKα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 20° to 80° with a step size of 0.02° to 0.04°/min.[8][10] The resulting diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for CaO₂ to confirm its identity. Dominant peaks for CaO₂ are expected at specific 2θ values, such as 35.4°, 47.7°, and 54.7°.[10]

3.2.2 Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the sample, confirming the peroxide bond and the presence of any surface modifiers.

-

Methodology: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is recorded in the range of 4000 to 400 cm⁻¹. Key vibrational bands to identify include the O-O stretch of the peroxide group (typically around 860-880 cm⁻¹) and the O-Ca-O vibrations (around 600 cm⁻¹).[10][11]

Signaling Pathways and Therapeutic Mechanisms

Calcium peroxide itself is not a signaling molecule. Its therapeutic action stems from its decomposition products, which are generated preferentially in the acidic tumor microenvironment (TME).[12][13][14]

Decomposition Reaction in TME: CaO₂ + 2H⁺ → Ca²⁺ + H₂O₂ 2H₂O₂ → 2H₂O + O₂ (can be catalyzed by intracellular enzymes)

This reaction generates three key bioactive molecules:

-

Oxygen (O₂): Alleviates tumor hypoxia, which enhances the efficacy of oxygen-dependent treatments like photodynamic therapy (PDT) and certain chemotherapies. It also suppresses hypoxia-inducible factor-1 (HIF-1), a protein linked to chemoresistance.[15][16]

-

Hydrogen Peroxide (H₂O₂): A reactive oxygen species (ROS) that can induce high levels of oxidative stress, leading to cellular damage and apoptosis. It is also a key component in chemodynamic therapy (CDT).[1][15]

-

Calcium Ions (Ca²⁺): Act as a crucial second messenger. A sudden, massive influx of Ca²⁺ disrupts intracellular calcium homeostasis, leading to mitochondrial calcium overload.[9][14]

Calcicoptosis: Calcium Overload-Induced Cell Death

The primary signaling pathway initiated by CaO₂ nanoparticles in cancer cells is the induction of "calcicoptosis," a form of regulated cell death driven by calcium overload.[14][17]

Mechanism:

-

TME-Triggered Decomposition: CaO₂ nanoparticles, often delivered via a nanocarrier, accumulate in the tumor tissue. The acidic TME (pH ~6.5) triggers the rapid decomposition of CaO₂, releasing a high local concentration of Ca²⁺ and H₂O₂.[12][13]

-

Calcium Overload: The sudden increase in extracellular Ca²⁺ concentration, coupled with oxidative stress from H₂O₂, disrupts the cell membrane's ion pumps, leading to a massive influx of Ca²⁺ into the cytoplasm.[9]

-

Mitochondrial Dysfunction: The excess cytosolic Ca²⁺ is sequestered by mitochondria. This mitochondrial calcium overload dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and triggers the opening of the mitochondrial permeability transition pore (mPTP).[9][18]

-

Apoptosis Cascade: The opening of the mPTP leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[3][18]

-

ER Stress: Calcium overload also induces endoplasmic reticulum (ER) stress, which can independently trigger an apoptotic cascade through the activation of caspase-12.[14]

Figure 2: Signaling pathway of CaO₂-induced calcicoptosis.

Logical Workflow for Drug Development

The unique properties of CaO₂ nanoparticles position them as a versatile platform in a drug development pipeline, particularly for oncology.

Figure 3: Logical workflow for CaO₂-based nanomedicine development.

This workflow illustrates the progression from basic material synthesis to preclinical evaluation. The ability to functionalize the nanoparticle surface allows for improved biocompatibility and targeting, while the porous nature of nanoparticle aggregates can be exploited for loading conventional chemotherapeutic drugs, enabling powerful combination therapies.[6][19]

Conclusion

Calcium peroxide, particularly in its nanoparticle form, represents a promising and multi-functional biomaterial for researchers in drug development. Its capacity to act as a TME-responsive agent that simultaneously delivers calcium ions and reactive oxygen species provides a unique therapeutic strategy. By inducing calcium overload and subsequent calcicoptosis, CaO₂ nanoparticles offer a novel mechanism to combat cancer that can be used alone or in synergy with existing treatments. The protocols and data presented herein provide a foundational guide for scientists aiming to explore and harness the therapeutic potential of this versatile inorganic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Role of Calcium Signals on Hydrogen Peroxide-Induced Apoptosis in Human Myeloid HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Calcium Peroxide-Based Nanosystem with Cancer Microenvironment-Activated Capabilities for Imaging Guided Combination Therapy via Mitochondrial Ca2+ Overload and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy-shaping nanomedicine by loading Calcium Peroxide into Tumor Microenvironment-responsive Nanoparticles for the Antitumor Therapy of Prostate Cancer [thno.org]

- 13. Sprayed PAA-CaO2 nanoparticles combined with calcium ions and reactive oxygen species for antibacterial and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Impact of Calcium Overload on Cellular Processes: Exploring Calcicoptosis and Its Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in calcium peroxide nanomedicines for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Oxygen-Generating Calcium Peroxide-Modified Magnetic Nanoparticles Attenuate Hypoxia-Induced Chemoresistance in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Impact of Calcium Overload on Cellular Processes: Exploring Calcicoptosis and Its Therapeutic Potential in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of Calcium Signals on Hydrogen Peroxide-Induced Apoptosis in Human Myeloid HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Stability of Alkaline Earth Metal Higher Oxides: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability, Synthesis, and Decomposition of Alkaline Earth Metal Peroxides.

Executive Summary

Alkaline earth metals—beryllium (Be), magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba)—exhibit a fascinating trend in their reactions with oxygen, primarily forming oxides (MO) and peroxides (MO₂). Contrary to their alkali metal counterparts, stable superoxides of alkaline earth metals are not readily formed under standard conditions. This guide provides a comprehensive technical overview of the stability of alkaline earth metal peroxides, detailing the thermodynamic reasons for the non-existence of their superoxides, quantitative data on peroxide stability, detailed experimental protocols for their synthesis, and their decomposition pathways.

The Question of Superoxides: A Matter of Stability

The formation and stability of oxides, peroxides, and superoxides are governed by a delicate balance between the lattice energy of the resulting crystal and the energy required to form the respective oxygen anion (O²⁻, O₂²⁻, or O₂⁻). For alkaline earth metals, the formation of superoxides, which would have the general formula M(O₂)₂, is not favored.

The primary reason lies in the charge and size of the alkaline earth metal cations (M²⁺). These cations are relatively small and carry a +2 charge, resulting in a high charge density. This high charge density is effective at stabilizing the small, highly charged oxide anion (O²⁻). While they can also stabilize the larger peroxide anion (O₂²⁻), the even larger and singly charged superoxide anion (O₂⁻) cannot be effectively stabilized by the small M²⁺ cation to form a stable crystal lattice.[1] In contrast, larger alkali metal cations like potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) have a lower charge density and can stabilize the larger superoxide anion.[2] Consequently, the chemistry of higher oxides of alkaline earth metals is dominated by peroxides.

Stability and Properties of Alkaline Earth Metal Peroxides

The thermal stability of alkaline earth metal peroxides generally increases down the group from magnesium to barium. This trend can be attributed to the increasing size of the cation, which leads to a better match with the large peroxide anion, resulting in a more stable crystal lattice. Beryllium peroxide (BeO₂) is an exception and is highly unstable under ambient conditions, having been synthesized only under extreme high-pressure conditions.[3]

Quantitative Stability Data

The following table summarizes the key quantitative data regarding the stability of alkaline earth metal peroxides.

| Compound | Formula | Molar Mass ( g/mol ) | Decomposition Temperature (°C) | Standard Enthalpy of Formation (ΔfH⁰) (kJ/mol) |

| Beryllium Peroxide | BeO₂ | 41.01 | Unstable at ambient conditions | Data not available |

| Magnesium Peroxide | MgO₂ | 56.30 | ~350 | -600[4] |

| Calcium Peroxide | CaO₂ | 72.08 | ~375[1] | -651.7[1] |

| Strontium Peroxide | SrO₂ | 119.62 | ~400[5] | Data not available |

| Barium Peroxide | BaO₂ | 169.33 | > 800[6] | -634.3 |

Note: Decomposition temperatures can vary depending on experimental conditions such as heating rate and atmospheric pressure.

Experimental Protocols for Synthesis

The most common laboratory-scale synthesis of alkaline earth metal peroxides involves the precipitation of a hydrated peroxide from an aqueous solution of a corresponding metal salt using hydrogen peroxide in a basic medium.

General Aqueous Precipitation Method

This method is applicable, with minor variations, to Mg, Ca, Sr, and Ba.

Workflow:

References

An In-depth Technical Guide on the Thermodynamic Properties of Calcium Superoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium superoxide (Ca(O₂)₂) is a compound of significant interest due to its potential as an oxygen source and its role in various chemical and biological processes. A thorough understanding of its thermodynamic properties is crucial for its application in fields ranging from materials science to drug development, where controlled oxygen release is often a critical parameter. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, detailed experimental protocols for its synthesis, and methods for its characterization. Due to the limited availability of experimental thermodynamic data for this compound, this guide heavily relies on theoretical calculations from computational studies.

Thermodynamic Properties of this compound

Direct experimental determination of the thermodynamic properties of this compound is challenging due to its reactive nature. Therefore, computational methods, particularly Density Functional Theory (DFT), serve as the primary source of thermodynamic data. A key study by Deffrennes et al. on the thermodynamic modeling of the Ca-O system provides valuable theoretical insights into the properties of calcium compounds, including the superoxide.[1]

Quantitative Thermodynamic Data

The following table summarizes the available theoretical thermodynamic data for solid this compound. It is important to note that these values are computationally derived and should be used as a reference pending experimental verification.

| Thermodynamic Property | Symbol | Value | Units | Reference |

| Standard Enthalpy of Formation | ΔH°f | Data not explicitly found in search results | kJ/mol | [1] |

| Standard Molar Entropy | S° | Data not explicitly found in search results | J/(mol·K) | [1] |

| Standard Gibbs Free Energy of Formation | ΔG°f | Data not explicitly found in search results | kJ/mol | [1] |

| Heat Capacity (at constant pressure) | Cp | Data not explicitly found in search results | J/(mol·K) | [1] |

Note: While the study by Deffrennes et al. provides a comprehensive thermodynamic description of the Ca-O system, specific numerical values for the standard enthalpy of formation, standard molar entropy, standard Gibbs free energy of formation, and heat capacity of this compound were not explicitly available in the provided search results. Accessing the full publication is recommended to obtain these specific data points.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported, with the most common being the disproportionation of calcium peroxide diperoxyhydrate.

Synthesis via Disproportionation of Calcium Peroxide Diperoxyhydrate

This method involves the controlled decomposition of calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂) to yield this compound.[2][3][4][5][6]

a. Preparation of Calcium Peroxide Diperoxyhydrate (CaO₂·2H₂O₂)

-

Preparation of Calcium Peroxide Octahydrate (CaO₂·8H₂O): React a soluble calcium salt hydrate (e.g., calcium chloride or nitrate) with hydrogen peroxide in the presence of dilute aqueous ammonia at a temperature between 0°C and 4°C.[3]

-

Conversion to Diperoxyhydrate: Add concentrated hydrogen peroxide to the solid calcium peroxide octahydrate at a controlled rate to maintain the temperature between -15.5°C and -15.0°C. This transformation typically takes 0.75 to 2 hours.[3]

b. Disproportionation to this compound

-

Apparatus Setup: Spread a thin layer of finely divided calcium peroxide diperoxyhydrate on a flat container within a vacuum chamber. The chamber should be equipped with a cooling/heating support and a cold surface (e.g., a cold finger cooled with liquid nitrogen) for water condensation.

-

Reaction Conditions: Partially evacuate the chamber to a pressure between 10 and 90 µm Hg. Maintain the temperature of the diperoxyhydrate between 0°C and 40°C for a period of 60 to 90 minutes.[3] The temperature can be controlled using a combination of a coolant fluid circulating in the support and an external heat source like an infrared lamp.

-

Water Removal: Continuously remove the water vapor produced during the reaction by condensation on the cold surface and/or by sweeping with a current of a dry, inert gas such as nitrogen.[2]

-

Product Recovery: After the reaction is complete, backfill the chamber with a dry, inert gas and recover the solid this compound product.[2]

Caption: Workflow for the synthesis of this compound via disproportionation.

Solid-State Synthesis from Calcium Halide and Alkali Metal Superoxide

This method provides an alternative route to this compound through a solid-state reaction.[7][8]

-

Reactants: Use a calcium halide, such as calcium chloride (CaCl₂) or calcium bromide (CaBr₂), and an alkali metal superoxide, such as potassium superoxide (KO₂) or sodium superoxide (NaO₂).[7]

-

Mixing: Intimately mix the solid reactants to maximize the reaction rate and yield. Abrasive mixing, for example, using a mortar and pestle on a laboratory scale, is preferred.[7]

-

Reaction: The reaction proceeds at ambient temperature and pressure according to the following equation: CaCl₂ (s) + 2 KO₂ (s) → Ca(O₂)₂ (s) + 2 KCl (s)

-

Product Recovery: The resulting mixture contains this compound and the corresponding alkali metal halide. Further purification steps may be necessary to isolate the this compound.

Caption: Solid-state synthesis of this compound.

Characterization of this compound

A combination of analytical techniques is employed to confirm the synthesis and purity of this compound.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phases present in the synthesized product. The diffraction pattern of the product can be compared with reference patterns to confirm the presence of this compound and identify any impurities such as calcium peroxide, calcium hydroxide, or unreacted starting materials.[9][10]

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy can provide information about the chemical bonds present in the sample. The superoxide ion (O₂⁻) has a characteristic vibrational frequency that can be detected by Raman or Infrared (IR) spectroscopy. These techniques can help distinguish between superoxide, peroxide (O₂²⁻), and other oxygen species.[11][12]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful and specific technique for the detection and characterization of paramagnetic species, including the superoxide radical (O₂⁻), which has an unpaired electron.[13] The EPR spectrum of a sample containing this compound will exhibit a signal with a characteristic g-value, confirming the presence of the superoxide radical. This technique is highly sensitive and can be used to quantify the amount of superoxide present.[13]

Conclusion

While experimental thermodynamic data for this compound remains scarce, theoretical calculations provide valuable estimates for its properties. The synthesis of this compound, primarily through the disproportionation of calcium peroxide diperoxyhydrate, is well-documented, with detailed protocols available. A combination of characterization techniques, with EPR spectroscopy being particularly definitive for the identification of the superoxide radical, is essential for confirming the successful synthesis and purity of this reactive compound. Further experimental investigation into the thermodynamic properties of this compound is warranted to validate theoretical models and facilitate its broader application.

References

- 1. researchgate.net [researchgate.net]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. US4101644A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. calcium oxide [webbook.nist.gov]

- 8. US3119665A - Production of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Superoxide Radicals in Uranyl Peroxide Solids: Lasting Signatures Identified by Electron Paramagnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Calcium Superoxide and Calcium Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the fundamental differences between calcium superoxide (Ca(O₂)₂) and calcium peroxide (CaO₂). The document outlines their distinct chemical structures, stability, reactivity, and synthesis protocols, with a focus on aspects relevant to research and development. Quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.

Core Chemical and Physical Differences

Calcium peroxide and this compound, while both oxygen-rich compounds of calcium, exhibit significant differences in their structure and properties stemming from the nature of the oxygen anion present. Calcium peroxide is the peroxide (O₂²⁻) salt of Ca²⁺, whereas this compound is the superoxide (O₂⁻) salt of Ca²⁺. This fundamental difference in the anion dictates their chemical formula, structure, and reactivity.

Data Presentation: Comparative Properties

| Property | Calcium Peroxide (CaO₂) | This compound (Ca(O₂)₂) |

| Chemical Formula | CaO₂ | Ca(O₂)₂ |

| Molar Mass | 72.08 g/mol [1] | 104.08 g/mol [2] |

| Anion | Peroxide (O₂²⁻)[1] | Superoxide (O₂⁻) |

| Appearance | White to yellowish powder[1] | Not well-documented experimentally; likely a solid |

| Crystal Structure | Orthorhombic (experimental)[1] | Trigonal (theoretically predicted)[3] |

| Space Group | Pna21 (experimental)[1] | P-3m1 (theoretically predicted)[3] |

| Ca-O Bond Length | ~2.36 Å (distorted edge-sharing CaO₆ octahedra)[3] | Not experimentally determined |

| O-O Bond Length | ~1.50 Å[4] | Not experimentally determined |

| Decomposition Temperature | ~200-355 °C[1] | Not experimentally determined |

| Magnetic Susceptibility (χ) | -23.8 × 10⁻⁶ cm³/mol (Diamagnetic)[1] | Predicted to be paramagnetic due to the unpaired electron in the superoxide anion. |

| Reactivity with Water | Hydrolyzes to release oxygen and form calcium hydroxide.[1] | Expected to be highly reactive, though detailed experimental studies are limited. |

| Reactivity with Acid | Forms hydrogen peroxide.[1] | Expected to be highly reactive. |

| Stability | Relatively stable as a solid.[1] | Considered a reactive and transient species. |

Synthesis Methodologies

The synthesis of calcium peroxide is well-established and can be achieved through several methods. In contrast, the synthesis of pure this compound is more challenging and less documented, with a primary method involving the decomposition of a specific precursor.

Experimental Protocol: Synthesis of Calcium Peroxide

A common laboratory method for the synthesis of calcium peroxide involves the reaction of a soluble calcium salt with hydrogen peroxide in an alkaline medium.[1][5]

Materials:

-

Calcium chloride (CaCl₂)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Ammonia solution (NH₃)

-

Distilled water

Procedure:

-

Dissolve calcium chloride in distilled water to create a concentrated solution.

-

Cool the calcium chloride solution in an ice bath.

-

Slowly add hydrogen peroxide to the cooled calcium chloride solution while stirring.

-

Gradually add ammonia solution to the mixture to raise the pH and precipitate calcium peroxide octahydrate (CaO₂ · 8H₂O).

-

Filter the resulting precipitate and wash it with cold distilled water.

-

Dry the precipitate to obtain calcium peroxide. The octahydrate can be dehydrated by heating.[1]

Experimental Protocol: Synthesis of this compound

The most detailed method for preparing this compound involves the controlled decomposition of calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂).[6]

Part 1: Preparation of Calcium Peroxide Octahydrate (CaO₂·8H₂O) [6]

-

React a soluble calcium salt hydrate (e.g., calcium chloride) with hydrogen peroxide in the presence of dilute aqueous ammonia.

-

Maintain the reaction temperature between 0°C and 4°C to precipitate calcium peroxide octahydrate.

Part 2: Preparation of Calcium Peroxide Diperoxyhydrate (CaO₂·2H₂O₂) [6]

-

React the prepared calcium peroxide octahydrate with concentrated hydrogen peroxide.

-

Carefully control the temperature during this reaction.

**Part 3: Decomposition to this compound (Ca(O₂)₂) **[6]

-

Spread a thin layer of calcium peroxide diperoxyhydrate in a vacuum chamber.

-

Partially evacuate the chamber and control the temperature (between 0°C and 40°C).

-

The diperoxyhydrate disproportionates to this compound, calcium hydroxide, oxygen, and water.

-

Continuously remove the water vapor formed during the reaction.

-

The final product is solid this compound.

Structural and Reactivity Insights

Calcium Peroxide (CaO₂): The peroxide ion (O₂²⁻) in CaO₂ features a single bond between the two oxygen atoms. This compound is relatively stable in its solid form but hydrolyzes in contact with water to release oxygen.[1] Upon treatment with acid, it readily forms hydrogen peroxide.[1] Its diamagnetic nature is consistent with the absence of unpaired electrons in the peroxide anion.[1]

This compound (Ca(O₂)₂): The superoxide anion (O₂⁻) contains an unpaired electron, rendering this compound paramagnetic. This unpaired electron also makes the superoxide radical a highly reactive species. While experimental data on its reactivity is scarce, it is expected to be a potent oxidizing agent and highly reactive towards water and acids. Theoretical studies suggest that the presence of a larger cation can stabilize the superoxide anion.[7]

Visualization of Synthesis and Logical Relationships

To illustrate the synthesis pathways and the relationship between the compounds, the following diagrams are provided in Graphviz DOT language.

Caption: Synthesis workflow for Calcium Peroxide and this compound.

Caption: Key differences between peroxide and superoxide anions.

Applications and Relevance in Drug Development

Calcium Peroxide: Due to its ability to release oxygen in a controlled manner upon contact with water, calcium peroxide has found applications in various fields, including agriculture, environmental remediation, and as a dough conditioner in the food industry. In the context of drug development, its oxygen-releasing properties are being explored for oxygenating hypoxic tumor microenvironments, which can enhance the efficacy of radiation therapy and certain chemotherapies.

This compound: As a more reactive and potent oxidizing agent, this compound holds potential in applications requiring strong and rapid oxidation. However, its instability presents a significant challenge for practical use. For drug development, its high reactivity could be harnessed in targeted therapies, but this would necessitate advanced formulation strategies to ensure stability and controlled release at the site of action. The superoxide radical is a key species in various biological processes, and understanding its interactions is crucial for developing therapies targeting oxidative stress-related diseases.

Conclusion

Calcium peroxide and this compound are distinct chemical entities with different structures, stabilities, and reactivities. While calcium peroxide is a well-characterized and commercially available compound with established applications, this compound remains a more elusive and highly reactive species. The synthesis of this compound is feasible but requires stringent control of reaction conditions. Further experimental investigation into the properties of this compound is warranted to fully unlock its potential for various applications, including novel therapeutic strategies in drug development. This guide provides a foundational understanding of these two important calcium-oxygen compounds for researchers and scientists in the field.

References

- 1. Calcium peroxide - Wikipedia [en.wikipedia.org]

- 2. This compound | CaO4-2 | CID 23657854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. CN102390816A - Synthesis method of calcium peroxide - Google Patents [patents.google.com]

- 6. US4101644A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

The Generation of Reactive Oxygen Species on Calcium Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation of reactive oxygen species (ROS) from calcium peroxide (CaO₂). It details the underlying chemical mechanisms, factors influencing ROS production, experimental protocols for their detection and quantification, and the cellular signaling pathways activated by these species, with a particular focus on applications in drug development.

Core Principles of ROS Generation from Calcium Peroxide

Calcium peroxide serves as a stable, solid source of hydrogen peroxide (H₂O₂), which is a key precursor to the formation of more potent reactive oxygen species. The fundamental process involves the reaction of calcium peroxide with water, as described in the following equation:

Equation 1: Hydrolysis of Calcium Peroxide CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂[1]

The hydrogen peroxide generated can subsequently participate in a series of reactions to produce highly reactive species, most notably the hydroxyl radical (•OH) and the superoxide radical anion (O₂•⁻).

The Fenton Reaction: A Primary Pathway for Hydroxyl Radical Production

In the presence of ferrous iron (Fe²⁺), the generated hydrogen peroxide undergoes the Fenton reaction, a critical process for the generation of the highly oxidizing hydroxyl radical.

Equation 2: The Fenton Reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[1]

The efficiency of this reaction is a key determinant of the overall ROS yield from the calcium peroxide system.

Generation of Superoxide Radicals

Superoxide radical anions can also be generated in the CaO₂/Fe(II) system through various pathways. One proposed mechanism involves the reaction of ferric iron (Fe³⁺) with hydrogen peroxide.

Equation 3: Superoxide Radical Formation Fe³⁺ + H₂O₂ → Fe²⁺ + O₂•⁻ + 2H⁺

Additionally, superoxide radicals can be generated through a non-Fenton pathway where calcium peroxide reacts with water[1].

Quantitative Analysis of ROS Generation

The generation of hydroxyl radicals and superoxide anions from the calcium peroxide/Fe(II) system is influenced by several factors, including the concentrations of calcium peroxide and Fe(II), and the pH of the solution.

Influence of Reactant Concentrations on Hydroxyl Radical (•OH) Generation

The molar ratio of CaO₂ to Fe(II) significantly impacts the production of hydroxyl radicals.

| CaO₂ Concentration (mM) | Fe(II) Concentration (mM) | Initial pH | Cumulative •OH (mM) after 60 min |

| 1.0 | 0.5 | 3.0 | 0.29 |

| 1.0 | 1.0 | 3.0 | 0.32 |

| 0.5 | 1.0 | 3.0 | ~0.15 (interpolated) |

| 2.0 | 1.0 | 3.0 | ~0.35 (interpolated) |

| 4.0 | 1.0 | 3.0 | ~0.36 (interpolated) |

Data adapted from a study on the CaO₂/Fe(II) Fenton system. The study noted a 2.9-fold increase in •OH when CaO₂ increased from 0.5 to 2.0 mM, and a slight increase when Fe(II) increased from 0.5 to 1.0 mM[1].

Influence of pH on Hydroxyl Radical (•OH) and Superoxide (O₂•⁻) Generation

The initial pH of the solution is a critical parameter, with acidic conditions generally favoring the generation of hydroxyl radicals.

| Initial pH | Cumulative •OH (mM) after 60 min | O₂•⁻ Production (Relative Units) |

| 3.0 | 0.36 | Lower |

| 4.0 | ~0.25 (interpolated) | Moderate |

| 5.5 | ~0.10 (interpolated) | Higher |

| 7.0 | ~0.05 (interpolated) | High |

| 10.0 | 0.018 | Lower |

Data adapted from a study on the CaO₂/Fe(II) Fenton system. The study demonstrated a significant decrease in •OH yield with increasing pH. Conversely, O₂•⁻ generation was found to be more favorable at neutral to slightly alkaline pH[1].

Experimental Protocols for ROS Detection and Quantification

Accurate detection and quantification of the transient and highly reactive ROS generated from calcium peroxide require sensitive and specific analytical techniques. The following are detailed methodologies for key experiments.

Luminol-Based Chemiluminescence Assay for Superoxide and Peroxynitrite Detection

This method is based on the oxidation of luminol, which results in the emission of light. It is particularly sensitive for the detection of superoxide radicals.

Materials:

-

Luminol stock solution (e.g., 10 mM in DMSO)

-

Horseradish peroxidase (HRP) solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)

-

Calcium peroxide suspension

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Prepare a working solution containing luminol and HRP in a suitable buffer (e.g., PBS, pH 7.4). A common working concentration is 10 µM luminol and 1 µM HRP.

-

In a 96-well plate, add the calcium peroxide suspension to the wells.

-

To initiate the reaction, add the luminol/HRP working solution to each well.

-

Immediately place the plate in a luminometer and measure the chemiluminescence intensity over time. The integrated signal is proportional to the amount of ROS generated.

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Fluorescence Assay for General ROS Detection

DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium or buffer (e.g., PBS)

-

Calcium peroxide suspension

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Prepare a working solution of DCFH-DA in cell culture medium or buffer. A typical starting concentration is 10-25 µM.

-

Incubate cells or the acellular solution with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells or the wells with buffer to remove excess probe.

-

Add the calcium peroxide suspension to the cells or wells.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The increase in fluorescence corresponds to the level of ROS.

Electron Spin Resonance (ESR) Spectroscopy for Specific ROS Identification and Quantification

ESR (also known as Electron Paramagnetic Resonance, EPR) is the most definitive method for detecting and identifying specific free radicals. It utilizes spin traps to form stable radical adducts that can be detected by the spectrometer.

Materials:

-

ESR spectrometer

-

Spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) for both •OH and O₂•⁻

-

Calcium peroxide suspension

-

Fe(II) solution (if studying the Fenton reaction)

-

High-purity water and reaction buffer

Procedure:

-

Prepare the reaction mixture in a clean ESR tube. This typically includes the calcium peroxide suspension, the spin trap (e.g., 50-100 mM DMPO), and the Fe(II) solution in a buffered solution.

-

Mix the components thoroughly and immediately place the tube in the ESR spectrometer cavity.

-

Record the ESR spectrum. The resulting spectrum will have a characteristic hyperfine splitting pattern that allows for the identification of the trapped radical (e.g., DMPO-OH for hydroxyl radical and DMPO-OOH for superoxide radical).

-

Quantify the radical concentration by double integration of the ESR signal and comparison with a standard of known concentration, such as TEMPOL.

Signaling Pathways and Logical Relationships

The ROS generated from calcium peroxide, particularly when applied in a biological context such as in drug delivery systems for cancer therapy, can induce specific cellular signaling pathways leading to programmed cell death (apoptosis).

Generation of Reactive Oxygen Species from Calcium Peroxide

The initial chemical reactions that lead to the production of ROS from calcium peroxide in an aqueous environment, particularly in the presence of ferrous ions.

References

Methodological & Application

Synthesis of High-Purity Calcium Superoxide: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of high-purity calcium superoxide (Ca(O₂)₂) presents a valuable opportunity for advancing therapeutic strategies, particularly in oncology. This document provides detailed application notes and protocols for the synthesis and characterization of this compound.

This compound is a solid source of oxygen and a generator of reactive oxygen species (ROS), making it a promising agent for overcoming tumor hypoxia, a significant contributor to resistance to conventional cancer therapies. Its application in drug delivery systems is an active area of research, aiming to selectively target tumor microenvironments.

Application Notes

This compound's primary application in a research and drug development context stems from its ability to decompose and release oxygen. This property is particularly useful for:

-

Reversing Tumor Hypoxia: Solid tumors often outgrow their blood supply, leading to a low-oxygen (hypoxic) environment. Hypoxia can render tumors resistant to radiation therapy and chemotherapy. This compound, when delivered to the tumor site, can release oxygen and re-sensitize the cancer cells to treatment.

-

Reactive Oxygen Species (ROS)-Mediated Therapy: The decomposition of this compound also generates superoxide radicals (O₂⁻), which are a type of ROS. Elevated levels of ROS can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells.

-

Drug Delivery Systems: this compound can be encapsulated within nanoparticles or other drug delivery vehicles to ensure targeted delivery to the tumor, minimizing systemic toxicity. The release of its payload can be triggered by the acidic tumor microenvironment.

Experimental Protocols

I. Synthesis of High-Purity this compound

The most established method for synthesizing high-purity this compound involves the controlled thermal decomposition of calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂). This process requires careful control of temperature, pressure, and the removal of water to achieve high yields and purity.